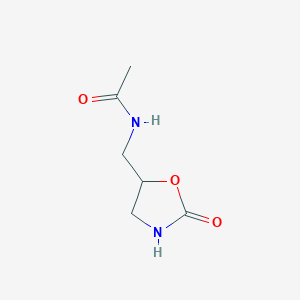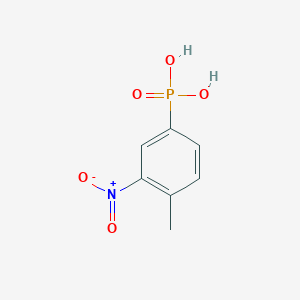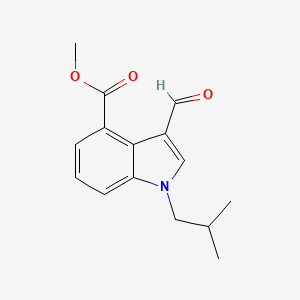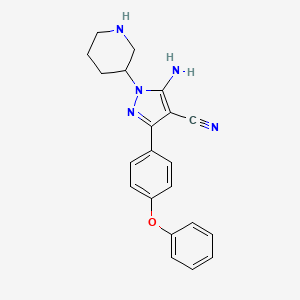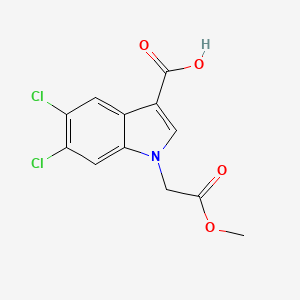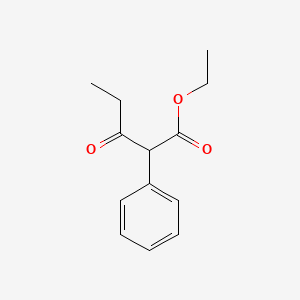
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom, a hydroxyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methylacetophenone. The reaction typically involves the use of bromine in an aqueous acetic acid solution. The reaction is carried out initially at 5°C and then allowed to reach room temperature, yielding the desired product with a high yield of 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-(3-hydroxy-4-methylphenyl)ethanone when bromine is replaced by a hydroxyl group.
Oxidation: Products include 1-(3-bromo-4-oxo-5-methylphenyl)ethanone.
Reduction: Products include 1-(3-bromo-4-hydroxy-5-methylphenyl)ethanol.
Applications De Recherche Scientifique
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
1-(3-Hydroxy-5-methylphenyl)ethanone: Lacks the bromine atom, affecting its reactivity and applications.
1-(3-Bromo-5-hydroxy-4-methylphenyl)ethanone: Similar structure with different positions of substituents.
Uniqueness
1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and hydroxyl groups on the phenyl ring provides a versatile platform for various chemical transformations and interactions.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
1-(3-bromo-4-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3 |
Clé InChI |
SKPDOYVNVPSVSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
